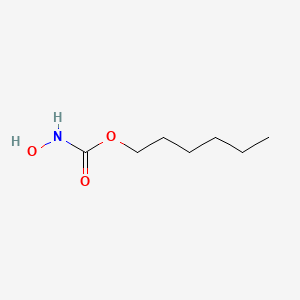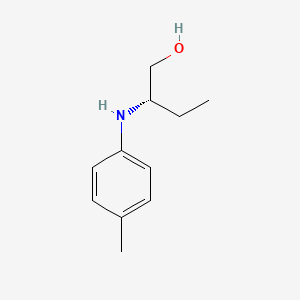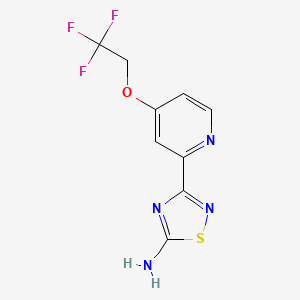
1-Methyl-2-(1-ethylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(1-ethylpropyl)benzene, also known by its IUPAC name, is a derivative of benzene with the molecular formula C12H18. This compound is characterized by the presence of a methyl group and an ethylpropyl group attached to the benzene ring. It has a molecular weight of 162.2713 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(1-ethylpropyl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of toluene (methylbenzene) with 1-bromo-2-ethylpropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. For instance, Friedel-Crafts alkylation using aluminum chloride as a catalyst can be employed to achieve high yields. The reaction is carried out in a controlled environment to optimize the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(1-ethylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), Nitric acid (HNO3), Sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1-Methyl-2-(1-ethylpropyl)benzene finds applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1-ethylpropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. For instance, its structural features allow it to participate in electrophilic aromatic substitution reactions, influencing the activity of enzymes involved in metabolic processes .
Comparison with Similar Compounds
- 1-Methyl-2-propylbenzene
- 1-Ethyl-2-methylbenzene
- 1-Methyl-3-ethylbenzene
Comparison: 1-Methyl-2-(1-ethylpropyl)benzene is unique due to the specific positioning of its substituents on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, such as boiling point and reactivity, compared to its similar compounds. For example, the presence of the ethylpropyl group can influence the compound’s solubility and interaction with other molecules .
Properties
CAS No. |
54410-74-1 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-methyl-2-pentan-3-ylbenzene |
InChI |
InChI=1S/C12H18/c1-4-11(5-2)12-9-7-6-8-10(12)3/h6-9,11H,4-5H2,1-3H3 |
InChI Key |
RSYOCAYWOFBYSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



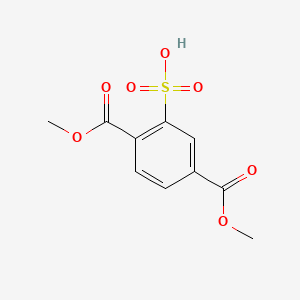
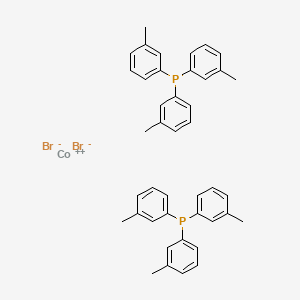
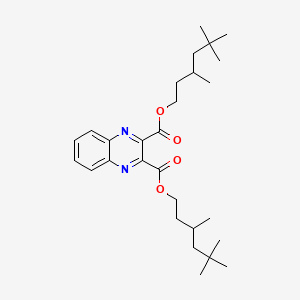
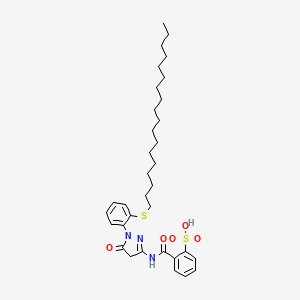
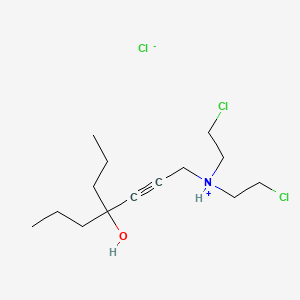
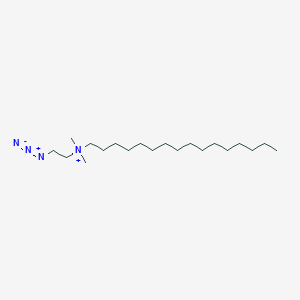
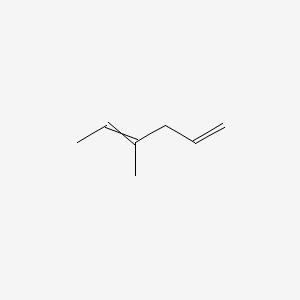
![3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13753613.png)
![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)
